8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane
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Overview
Description
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane is a complex organic compound with a unique structure that includes a benzodioxane moiety and a spirocyclic framework. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the spirocyclic framework. The reaction conditions typically include the use of solvents like ethanol and temperatures ranging from 30°C to 35°C .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves its interaction with specific molecular targets. For instance, its vasodilatory effects are attributed to its ability to modulate calcium channels and nitric oxide pathways, leading to relaxation of vascular smooth muscles .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane derivatives: These compounds share the benzodioxane moiety and exhibit similar biological activities.
Spirocyclic compounds: Compounds with spirocyclic frameworks often have unique pharmacological properties.
Uniqueness
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane stands out due to its combined benzodioxane and spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
102504-24-5 |
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Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H24N2O4/c1-13-18(24-17(21)19(13)2)7-9-20(10-8-18)11-14-12-22-15-5-3-4-6-16(15)23-14/h3-6,13-14H,7-12H2,1-2H3 |
InChI Key |
SDAZZIGHRCKJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN(CC2)CC3COC4=CC=CC=C4O3)OC(=O)N1C |
Origin of Product |
United States |
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